molecular formula C10H13Cl2NS B1431180 3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride CAS No. 1864072-81-0

3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride

Cat. No.: B1431180
CAS No.: 1864072-81-0
M. Wt: 250.19 g/mol
InChI Key: HHOAGQVZXIWWPS-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13Cl2NS and a molecular weight of 250.18 g/mol . It is known for its unique structure, which includes a pyrrolidine ring substituted with a 4-chlorophenylsulfanyl group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride typically involves the reaction of 4-chlorothiophenol with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, like dichloromethane. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride can be compared with other similar compounds, such as:

Biological Activity

3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H12ClN2SC_10H_{12}ClN_2S. The structure features a pyrrolidine ring substituted with a chlorophenyl group and a sulfanyl moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases like Alzheimer's.
  • Antibacterial Activity : Research indicates that compounds with similar structures exhibit antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium .
  • Anticancer Properties : Some studies suggest that derivatives of this compound may possess anticancer activity, potentially inhibiting tumor growth through various pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialStaphylococcus aureusModerate to strong inhibition
AntibacterialEscherichia coliWeak to moderate inhibition
Enzyme InhibitionAcetylcholinesterase (AChE)Significant inhibition
AnticancerVarious cancer cell linesPotential inhibition of growth
AntioxidantVarious assaysModerate antioxidant activity

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Antibacterial Studies : A study demonstrated that related pyrrole derivatives exhibited significant antibacterial activity against resistant strains such as MRSA. The presence of halogen substituents was correlated with enhanced antibacterial efficacy .
  • Neuroprotective Effects : Research involving pyrrolidine derivatives indicated their potential in neuroprotection through AChE inhibition, suggesting a therapeutic avenue for treating neurodegenerative diseases. The compounds showed promising results in cellular models exposed to oxidative stress .
  • Cancer Therapeutics : Investigations into the anticancer properties revealed that certain derivatives could inhibit cell proliferation in various cancer cell lines, highlighting their potential use in cancer therapy .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNS.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOAGQVZXIWWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1SC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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